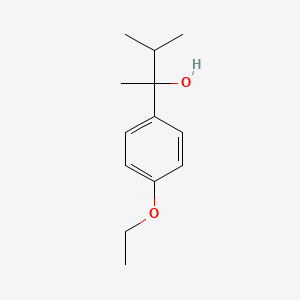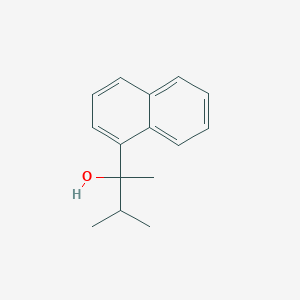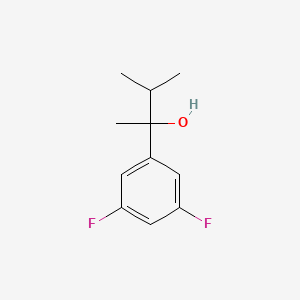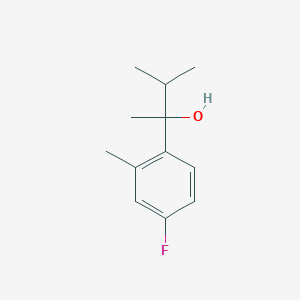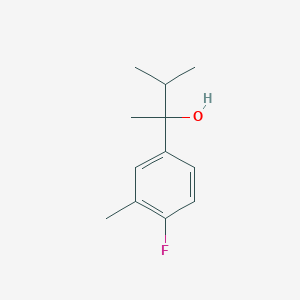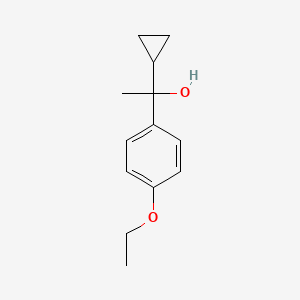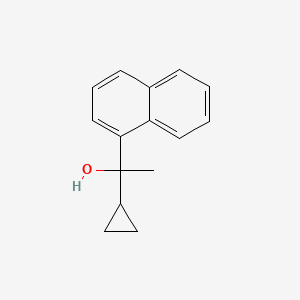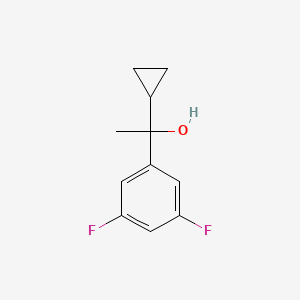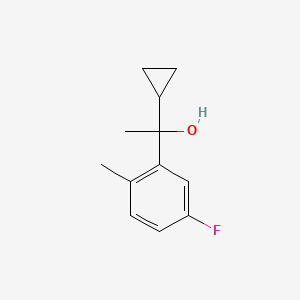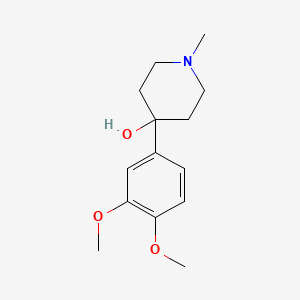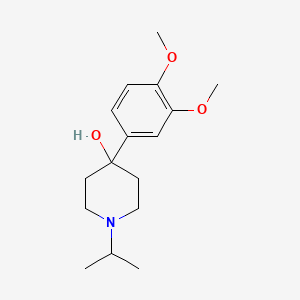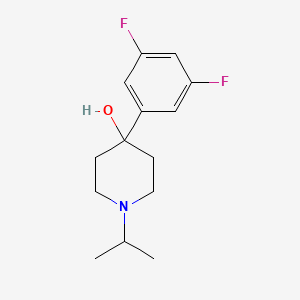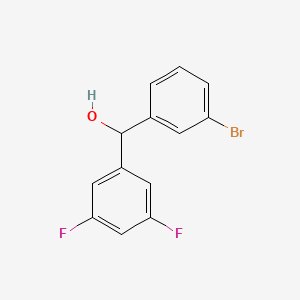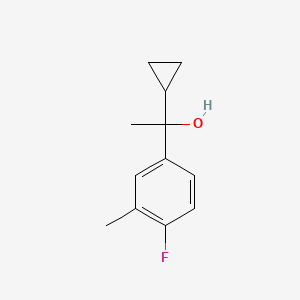
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a cyclopropyl group, and an ethanol moiety
准备方法
The synthesis of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylacetophenone and cyclopropyl bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclopropyl magnesium bromide is reacted with 4-fluoro-3-methylacetophenone to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reagents like lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted phenyl derivatives.
科学研究应用
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antimicrobial and antifungal activities.
作用机制
The mechanism by which 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the cyclopropyl group provides steric hindrance that can influence the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol can be compared with similar compounds such as:
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound has a similar fluoro-substituted phenyl ring but differs in the presence of a pyrrolidinyl group instead of a cyclopropyl group.
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol: This compound contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclopropyl group with a fluoro-substituted phenyl ring, which imparts distinct steric and electronic properties.
属性
IUPAC Name |
1-cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-7-10(5-6-11(8)13)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVOPQUVGKTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C2CC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
